molecular formula C9H6N4OS B13063275 6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No.: B13063275
M. Wt: 218.24 g/mol
InChI Key: JKOKXHCNTALORT-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their diverse biological activities and are commonly found in many pharmacologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate imidazole and thiazole derivatives under controlled conditions. For example, the reaction of 2-aminothiazole with an imidazole derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C9H6N4OS

Molecular Weight

218.24 g/mol

IUPAC Name

6-imidazol-1-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C9H6N4OS/c14-5-7-8(12-2-1-10-6-12)11-9-13(7)3-4-15-9/h1-6H

InChI Key

JKOKXHCNTALORT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=C(N3C=CSC3=N2)C=O

Origin of Product

United States

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